

Spectroscopic Profile of 1,3-Diethyl 2-Oxopropanedioate: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diethyl 2-oxopropanedioate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1,3-diethyl 2-oxopropanedioate**, a key biochemical reagent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its analytical characterization.

Molecular Structure and Properties

1,3-Diethyl 2-oxopropanedioate, also known as diethyl mesoxalate or diethyl ketomalonate, is an organic compound with the chemical formula $C_7H_{10}O_5$. It is characterized by a central ketone group flanked by two ethyl ester functionalities. This unique structure gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization.

Physical Properties:



Property	Value
Molecular Weight	174.15 g/mol
Appearance	Clear yellow to yellow-green liquid
Boiling Point	210 °C
Melting Point	-30 °C
Density	1.119 g/cm³ at 20 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,3-diethyl 2-oxopropanedioate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (300 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.39	Quartet (q)	6.0	4H	-O-CH ₂ -CH ₃
1.36	Triplet (t)	6.0	6H	-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data (300 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Assignment
178.2	C=O (Ketone)
160.2	C=O (Ester)
63.5	-O-CH ₂ -CH ₃
13.9	-O-CH₂-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

GC-MS (EI) Data[1]

m/z	Interpretation
174	[M] ⁺ (Molecular Ion)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific peak values from a single source are not enumerated, the expected characteristic absorptions based on the molecule's functional groups are as follows:

Wavenumber (cm ⁻¹)	Functional Group
~1750-1735	C=O Stretch (Ester)
~1725-1705	C=O Stretch (Ketone)
~1250-1000	C-O Stretch
~3000-2850	C-H Stretch (Alkyl)

Experimental Protocols



The following are generalized experimental protocols for the acquisition of spectroscopic data for **1,3-diethyl 2-oxopropanedioate**.

NMR Spectroscopy

A sample of **1,3-diethyl 2-oxopropanedioate** (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer. For ¹H NMR, 8 to 16 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds to ensure accurate integration of quaternary carbons.

Mass Spectrometry

A dilute solution of **1,3-diethyl 2-oxopropanedioate** is prepared in a volatile organic solvent such as methanol or ethyl acetate. The sample is then introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like **1,3-diethyl 2-oxopropanedioate**, the IR spectrum can be obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

Visualizations

Molecular Structure and Spectroscopic Correlation

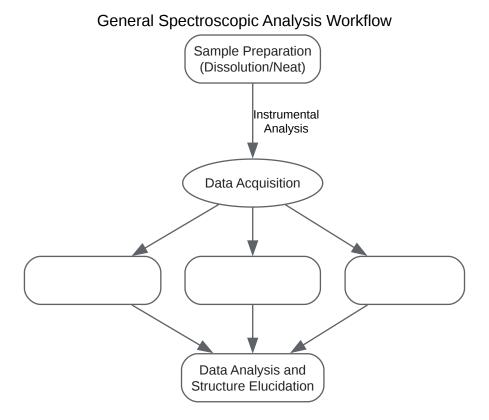
The following diagram illustrates the structure of **1,3-diethyl 2-oxopropanedioate** and the correlation of its different atoms to the expected spectroscopic signals.

Caption: Correlation of atoms in **1,3-diethyl 2-oxopropanedioate** with their NMR signals.

Experimental Workflow



The diagram below outlines the general experimental workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

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References

- 1. spectrabase.com [spectrabase.com]
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